1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
Description
1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione is a heterocyclic compound featuring a piperidine ring substituted with a 3-chloro-4-fluorobenzenesulfonyl group and an imidazolidine-2,4-dione moiety bearing a cyclopropyl substituent. The imidazolidinedione core is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or receptor modulation. Structural studies of this compound likely employ crystallographic techniques, such as those implemented in the SHELX software suite, to resolve its three-dimensional conformation .
Properties
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O4S/c18-14-9-13(3-4-15(14)19)27(25,26)20-7-5-11(6-8-20)21-10-16(23)22(17(21)24)12-1-2-12/h3-4,9,11-12H,1-2,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZKMVSEUWDATD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of the compound is currently unknown. It could potentially alter the function of these targets, leading to changes in cellular processes.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. For instance, if it acts as an inhibitor for an enzyme, it could disrupt the pathway that the enzyme is involved in, leading to downstream effects. .
Pharmacokinetics
These properties would greatly impact the bioavailability of the compound, determining how much of the compound reaches its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its targets.
Biological Activity
1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione (CAS No. 2097913-42-1) is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, featuring a piperidine moiety and a sulfonyl group, suggests diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H19ClFN3O4S, with a molecular weight of 415.86 g/mol. The structural characteristics include:
- Sulfonyl Group : Enhances interaction with biological targets.
- Chlorofluorobenzene Substituent : Potentially increases lipophilicity and bioactivity.
- Cyclopropyl and Imidazolidine Moieties : Contribute to its pharmacological properties.
Antitumor Activity
A study investigating quinoxaline derivatives found that compounds with similar sulfonyl groups exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of key enzymes involved in cell proliferation and survival.
Anticonvulsant Properties
Research has indicated that piperidine-based compounds can modulate neurotransmitter systems, leading to anticonvulsant effects. This suggests that this compound may also possess similar properties.
Antimicrobial Activity
Quinoxaline derivatives have been explored for their antimicrobial properties. The sulfonamide group in this compound may facilitate interactions with bacterial enzymes, enhancing its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[1-(2-Fluorobenzenesulfonyl)piperidin-4-YL]-1,3-benzothiazole | Benzothiazole ring; piperidine structure | Anticancer activity |
| 3-Chloro-4-{[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine | Methoxy group; pyridine ring | Antimicrobial properties |
| 4-(3-Chloro-4-fluorobenzenesulfonyl)-2-phenylmorpholine | Morpholine ring; sulfonamide structure | Enzyme inhibition |
The proposed mechanism of action for compounds similar to this compound includes:
- Enzyme Inhibition : The sulfonamide group may interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The piperidine moiety can influence neurotransmitter receptors, potentially leading to anticonvulsant effects.
- DNA Interaction : Some quinoxaline derivatives can intercalate into DNA, disrupting replication in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Analysis
Similar compounds typically vary in substituents on the benzenesulfonyl group, piperidine ring modifications, or substitutions on the imidazolidinedione core. Key comparison parameters include:
Substituent Effects :
- Halogen Positioning : Analogs with alternate halogen positions (e.g., 2-chloro-5-fluoro) exhibit altered electronic profiles, impacting solubility and target interaction.
- Cyclopropyl vs. Alkyl Groups : Replacing cyclopropyl with bulkier alkyl groups (e.g., isopropyl) may reduce metabolic stability due to steric hindrance.
Ring Puckering and Conformation :
- The piperidine ring’s puckering, analyzed via Cremer-Pople coordinates , influences ligand-receptor binding. For instance, a chair conformation (common in piperidine derivatives) minimizes steric strain, whereas boat or twist-boat conformations may disrupt binding.
- The imidazolidinedione ring’s planarity or puckering (quantified using torsion angles) affects hydrogen-bonding capacity.
Methodological Approaches
- Crystallography : SHELX software enables precise determination of bond lengths, angles, and torsional parameters, critical for comparing molecular geometries .
- Puckering Analysis: Cremer-Pople amplitude (q) and phase (φ) coordinates standardize comparisons of nonplanar ring systems, such as piperidine or imidazolidine derivatives .
Hypothetical Data Table
The table below illustrates a structural comparison framework using hypothetical analogs:
Key Findings
- Electronic Effects : The 3-Cl,4-F substitution (target compound) optimizes electron-withdrawing properties, correlating with higher potency (IC₅₀ = 5.2 nM) vs. Analog A (IC₅₀ = 12.4 nM).
- Conformational Rigidity : The cyclopropyl group in the target compound stabilizes a near-planar imidazolidinedione (torsion = 178°), enhancing hydrogen-bonding to targets.
- Piperidine Puckering : A lower puckering amplitude (q = 0.12) in the target compound suggests reduced steric clash compared to Analog B (q = 0.15).
Research Implications
Future studies should prioritize crystallographic resolution of the target compound and analogs to validate these hypotheses.
Q & A
Basic: What are the standard synthetic routes for synthesizing 1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione?
The synthesis typically involves:
- Sulfonylation : Reacting a piperidine precursor with 3-chloro-4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group.
- Cyclization : Coupling the sulfonylated piperidine with a cyclopropane-containing imidazolidine-dione precursor via nucleophilic substitution or condensation.
- Purification : Employing column chromatography or recrystallization to isolate the product.
Key reagents include dichloromethane or DMF as solvents and catalysts like HATU for amide bond formation. Reaction progress is monitored via TLC and HPLC .
Advanced: How can reaction conditions be optimized to improve yield and minimize byproducts?
Optimization strategies include:
- Design of Experiments (DoE) : Using factorial designs to assess variables (temperature, solvent polarity, stoichiometry). For example, elevated temperatures (80–100°C) may accelerate sulfonylation but risk decomposition.
- Catalyst Screening : Testing alternatives to HATU (e.g., EDCI or DCC) to enhance coupling efficiency.
- In-line Analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Basic: What analytical techniques are used for structural characterization?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the sulfonyl and cyclopropyl groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software refines crystal structures .
Advanced: How are structural ambiguities resolved when crystallography data conflicts with spectroscopic results?
- DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., using Gaussian or ORCA).
- Torsional Angle Analysis : Assess dihedral angles in crystallography vs. NOESY correlations in NMR.
- Multi-technique Validation : Cross-validate with IR (carbonyl stretches) and LC-MS purity data .
Basic: What in vitro assays are suitable for initial biological activity screening?
- Receptor Binding Assays : Test affinity for GPCRs or kinases using radioligand displacement.
- Enzyme Inhibition Studies : Measure IC against targets like PDEs or proteases.
- Cellular Viability Assays : MTT or ATP-based assays in cancer/immune cell lines .
Advanced: How can target identification be approached if the compound shows unexpected bioactivity?
- Chemoproteomics : Use affinity-based probes or thermal shift assays to identify binding proteins.
- Transcriptomics : RNA-seq to map gene expression changes post-treatment.
- Molecular Docking : Screen against structural databases (e.g., PDB) to predict off-target interactions .
Basic: How are contradictions in reported bioactivity data addressed?
- Meta-analysis : Compare assay conditions (e.g., cell type, serum concentration) across studies.
- Dose-Response Curves : Validate potency (EC) and efficacy (E) in standardized protocols.
- Statistical Validation : Apply ANOVA or Bayesian modeling to assess reproducibility .
Advanced: What methodologies validate analytical methods for impurity profiling?
- Forced Degradation Studies : Expose the compound to heat, light, or hydrolysis to simulate impurities.
- LC-MS/MS : Quantify degradation products using MRM transitions.
- ICH Guidelines : Follow Q2(R1) for validation parameters (precision, LOQ, linearity) .
Basic: How is solubility determined experimentally?
- Shake-Flask Method : Dissolve the compound in buffered solutions (pH 1.2–7.4) and quantify via UV-Vis.
- Thermodynamic Solubility : Measure equilibrium solubility after 24–72 hrs with HPLC analysis.
- Co-solvent Methods : Use DMSO or PEG to enhance solubility for in vitro assays .
Advanced: What computational models predict toxicity and pharmacokinetics?
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate permeability, CYP inhibition, and LD.
- MD Simulations : Simulate binding to hERG channels to assess cardiac toxicity risk.
- QSAR Models : Train on datasets of structurally related compounds to forecast metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
